

(1R,2R)-2-PCCA Hydrochloride: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: (1R,2R)-2-PCCA hydrochloride

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This technical guide provides an in-depth overview of the molecular properties, pharmacology, and experimental protocols associated with **(1R,2R)-2-PCCA hydrochloride**, a potent and selective agonist for the G protein-coupled receptor 88 (GPR88). This document is intended for researchers, scientists, and drug development professionals engaged in the study of GPR88 and its role in neurological and psychiatric disorders.

Core Molecular Properties

(1R,2R)-2-PCCA hydrochloride is a specific diastereomer of 2-PCCA, demonstrating distinct pharmacological activity. Its fundamental molecular characteristics are summarized in the table below.

Property	Value
Chemical Name	(1R,2R)-2-(pyridin-2-yl)cyclopropanecarboxylic acid [(2S,3S)-2-amino-3-methylpentyl]-(4'-propylbiphenyl-4-yl)amide hydrochloride
Molecular Formula	C ₃₀ H ₃₉ Cl ₂ N ₃ O
Molecular Weight	528.56 g/mol
CAS Number	1609563-71-4
Appearance	Solid
Purity	≥98%

Pharmacological Profile

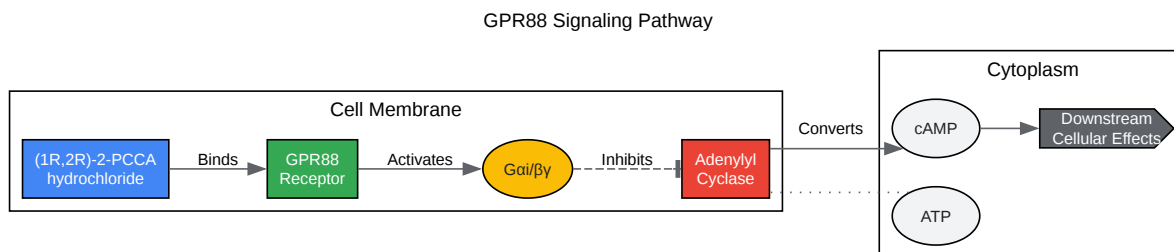
(1R,2R)-2-PCCA hydrochloride is a potent agonist of the GPR88 receptor, an orphan GPCR predominantly expressed in the striatum region of the brain. Its activation of GPR88 leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels through its coupling with Gai/o proteins.^[1]

The potency of **(1R,2R)-2-PCCA hydrochloride** has been determined in various assay formats, highlighting its high affinity for the GPR88 receptor.

Assay Type	EC ₅₀ Value	Cell Line/System
Cell-Free Assay	3 nM	Not specified
Cell-Based Assay	603 nM	GPR88-22F cells
cAMP Inhibition Assay	56 nM	HEK293 cells stably expressing human GPR88 and the GloSensor-22F cAMP construct

GPR88 Signaling Pathway

Activation of GPR88 by **(1R,2R)-2-PCCA hydrochloride** initiates a Gai-coupled signaling cascade. This pathway is characterized by the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of the second messenger cAMP. This inhibitory action modulates downstream cellular processes.



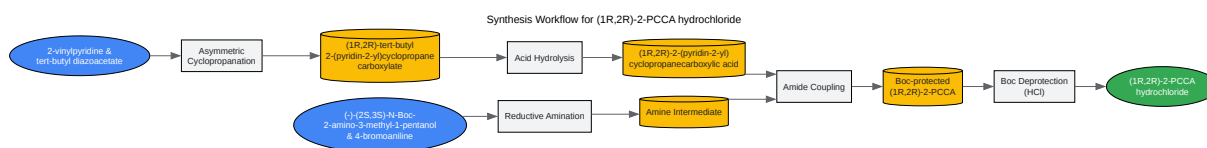
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GPR88 Signaling Pathway

Experimental Protocols

Synthesis of (1R,2R)-2-PCCA hydrochloride

The synthesis of **(1R,2R)-2-PCCA hydrochloride** involves a multi-step process, beginning with the asymmetric cyclopropanation of 2-vinylpyridine, followed by reductive amination and subsequent amide bond formation.[2][3]



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Synthesis Workflow

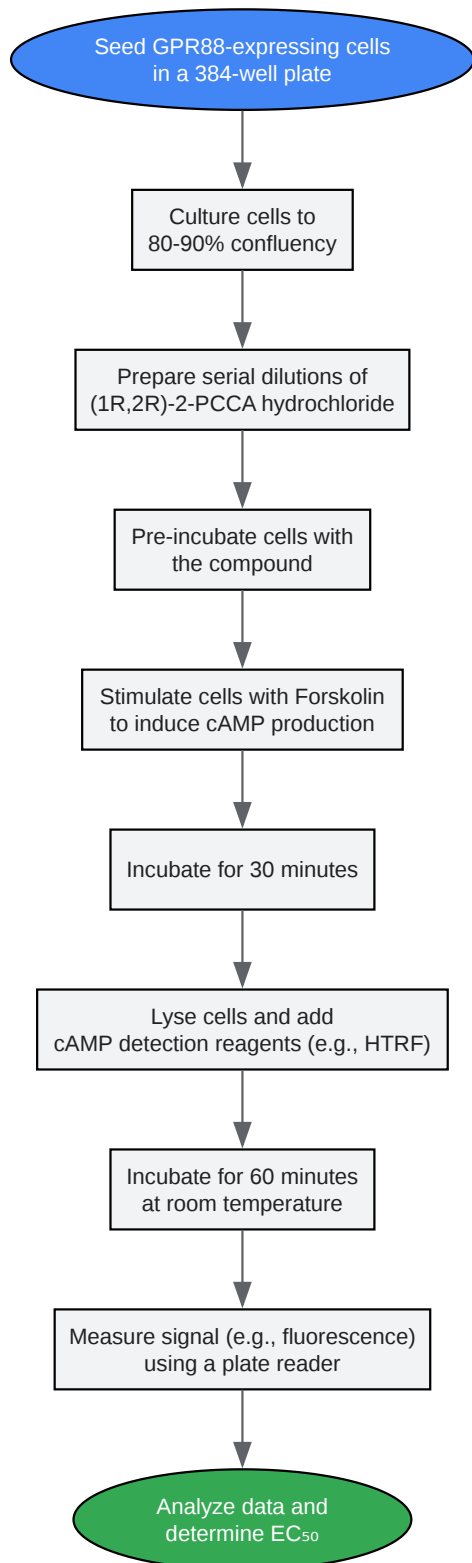
Detailed Methodology:

- **Asymmetric Cyclopropanation:** 2-vinylpyridine is reacted with tert-butyl diazoacetate in the presence of a chiral catalyst to yield (1R,2R)-tert-butyl 2-(pyridin-2-yl)cyclopropanecarboxylate.[2]
- **Acid Hydrolysis:** The tert-butyl ester is hydrolyzed using a strong acid, such as hydrochloric acid in dioxane, to afford (1R,2R)-2-(pyridin-2-yl)cyclopropanecarboxylic acid.[2]
- **Reductive Amination:** Separately, (-)-(2S,3S)-N-Boc-2-amino-3-methyl-1-pentanol is oxidized to the corresponding aldehyde, which then undergoes reductive amination with 4-bromoaniline to produce the key amine intermediate.[3]
- **Amide Coupling:** The carboxylic acid from step 2 is coupled with the amine intermediate from step 3 using standard peptide coupling reagents.
- **Boc Deprotection:** The tert-butyloxycarbonyl (Boc) protecting group is removed with hydrochloric acid to yield the final product, **(1R,2R)-2-PCCA hydrochloride**.[3]

GPR88 cAMP Functional Assay

This protocol outlines a method to determine the inhibitory effect of **(1R,2R)-2-PCCA hydrochloride** on cAMP production in cells expressing the GPR88 receptor.

GPR88 cAMP Functional Assay Workflow



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cAMP Assay Workflow

Detailed Methodology:

- Cell Culture: HEK293 or CHO cells stably expressing human GPR88 are cultured in a suitable medium (e.g., DMEM/F12 with 10% FBS) and seeded into 384-well plates.[4][5]
- Compound Preparation: A serial dilution of **(1R,2R)-2-PCCA hydrochloride** is prepared in an appropriate assay buffer.[5]
- Assay Procedure:
 - The culture medium is removed from the cells.
 - The diluted compound is added to the wells, and the plate is incubated for 15-30 minutes. [5]
 - A solution of forskolin (an adenylyl cyclase activator) is added to all wells to stimulate cAMP production.[4]
 - The plate is incubated for an additional 30 minutes.[6]
- cAMP Detection: The cells are lysed, and cAMP levels are measured using a commercial kit, such as an HTRF-based assay, according to the manufacturer's instructions.[4]
- Data Analysis: The data is plotted as the percentage of inhibition of the forskolin-stimulated response versus the log concentration of the compound. A sigmoidal dose-response curve is fitted to the data to determine the EC₅₀ value.[5]

HPLC Method for Purity Analysis

A reversed-phase high-performance liquid chromatography (RP-HPLC) method can be employed to determine the purity of **(1R,2R)-2-PCCA hydrochloride**.

Proposed HPLC Conditions:

Parameter	Specification
Instrument	HPLC System with UV-Vis Detector
Column	C18, 4.6 x 150 mm, 5 µm
Mobile Phase A	0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B	Acetonitrile with 0.1% TFA
Gradient	Optimized to elute the main peak and separate potential impurities.
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	30°C
Detection Wavelength	254 nm

Method Validation:

The HPLC method should be validated for linearity, precision, accuracy, and specificity to ensure reliable and reproducible results for quality control purposes.

In Vivo Studies

While in vivo studies have been conducted on the racemic mixture of 2-PCCA, demonstrating a dose-dependent decrease in locomotor activity in rats, further research is required to fully characterize the in vivo effects of the specific **(1R,2R)-2-PCCA hydrochloride** diastereomer.[7] [8] Such studies are crucial for understanding its therapeutic potential.

Conclusion

(1R,2R)-2-PCCA hydrochloride is a valuable research tool for investigating the function of the GPR88 receptor. Its high potency and selectivity make it a suitable probe for elucidating the role of GPR88 in various physiological and pathological processes. The experimental protocols provided in this guide offer a foundation for the synthesis, characterization, and in vitro evaluation of this compound. Further in vivo studies will be instrumental in translating the preclinical findings into potential therapeutic applications.

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